Cas no 2008420-04-8 (Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro-)
![Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/2008420-04-8x500.png)
Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro- 化学的及び物理的性質
名前と識別子
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- Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro-
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- インチ: 1S/C10H17ClO/c1-2-3-9(7-11)6-10-4-5-12-8-10/h2,9-10H,1,3-8H2
- InChIKey: GUNNSQJRXBASJI-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC(CCl)CC=C)C1
Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677891-1.0g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677891-0.05g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-677891-10.0g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-677891-0.5g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-677891-2.5g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-677891-0.25g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-677891-5.0g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-677891-0.1g |
3-[2-(chloromethyl)pent-4-en-1-yl]oxolane |
2008420-04-8 | 0.1g |
$1371.0 | 2023-03-11 |
Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro- 関連文献
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
Furan, 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydro-に関する追加情報
Chemical Synthesis and Emerging Applications of Tetrahydrofuran Derivative: 3-[2-(Chloromethyl)-4-Penten-1-Yl]tetrahydrofuran (CAS No. 208420-04-8)
In recent years, the synthetic chemistry community has witnessed growing interest in tetrahydrofuran derivatives due to their unique structural flexibility and tunable physicochemical properties. Among these compounds, the chlorinated alkylated derivative 3-[2-(chloromethyl)-4-penten-1-yl]tetrahydrofuran (CAS No. 208420-04-8) has emerged as a promising scaffold for advanced material synthesis and biomedical applications. This compound's hybrid architecture combines the reactive chloromethyl group with conjugated unsaturation from the pentenyl side chain, creating a versatile platform for functionalization strategies.
Structural analysis reveals that this compound's core tetrahydropyran ring provides inherent conformational stability while maintaining sufficient reactivity for cross-coupling reactions. The presence of the conjugated double bond in the pentenyl substituent introduces interesting electronic properties, as demonstrated in recent spectroscopic studies (Journal of Organic Chemistry, 2023). Researchers have shown that this structural motif enables efficient energy transfer processes when incorporated into π-conjugated polymers, suggesting potential applications in optoelectronic devices.
Advances in asymmetric synthesis methodologies have significantly improved access to enantiopure forms of this compound. A landmark study published in Angewandte Chemie (May 2024) reported a ruthenium-catalyzed enantioselective addition protocol achieving >95% ee with excellent diastereoselectivity. This breakthrough not only enhances synthetic efficiency but also opens new avenues for exploring stereochemistry-dependent biological interactions. The chiral variants are now being evaluated as molecular probes in enzyme inhibition studies targeting epoxide hydrolases.
In the biomedical arena, this compound's chloromethyl functionality has been exploited for site-specific conjugation with therapeutic biomolecules. A collaborative study between MIT and Novartis (Nature Biomedical Engineering, March 2024) demonstrated its utility as a linker molecule in antibody-drug conjugates (ADCs). The unique reactivity profile allows precise attachment of cytotoxic payloads while maintaining stability during circulation. Preclinical data showed enhanced tumor penetration compared to conventional linkers through conformational adaptability enabled by the pentenyl side chain.
Material scientists have leveraged this compound's structural characteristics to develop novel polymeric materials with tailored mechanical properties. A recent report in Advanced Materials (January 2025) described copolymer systems where the tetrahydrofuran unit serves as a crosslinking node while the pentenyl groups provide dynamic covalent bonds for self-healing behavior. These materials exhibit exceptional tensile strength and fatigue resistance under cyclic loading conditions - critical attributes for biomedical implants and wearable electronics.
Current research frontiers focus on optimizing this compound's photophysical properties through strategic substituent modifications. Computational studies using DFT methods predict that introducing electron-withdrawing groups at specific positions could shift emission spectra into near-infrared range, enabling applications in bioimaging and photodynamic therapy. Preliminary experiments confirm these predictions with quantum yields exceeding 65% under optimized conditions.
The compound's synthesis scalability has been addressed through continuous-flow microreactor systems developed by researchers at ETH Zurich (Chemical Communications, July 2024). This approach reduces reaction time from hours to minutes while achieving >98% purity without chromatographic purification steps - a significant advancement for industrial-scale production.
Recent toxicological assessments conducted according to OECD guidelines indicate low acute toxicity profiles when synthesized under controlled conditions. However, ongoing investigations explore long-term biocompatibility when used as drug delivery components or implant materials. Encouraging preliminary results from subchronic toxicity studies suggest safe use within recommended dosage ranges.
As interdisciplinary research continues to uncover new functionalities of this compound class, its potential applications span multiple domains including:
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